N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a triazolobenzimidazole moiety, and an acetamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 6-chloro-1,3-benzothiazole precursor, followed by the introduction of the triazolobenzimidazole moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the acetamide group via an amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or the sulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide: shares similarities with other benzothiazole and triazolobenzimidazole derivatives.
6-chloro-1,3-benzothiazole: A precursor in the synthesis of the compound.
Triazolobenzimidazole derivatives: Compounds with similar structural motifs and potential bioactive properties.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H11ClN6OS2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H11ClN6OS2/c18-9-5-6-11-13(7-9)27-16(20-11)21-14(25)8-26-17-23-22-15-19-10-3-1-2-4-12(10)24(15)17/h1-7H,8H2,(H,19,22)(H,20,21,25) |
InChI Key |
FAQIKMJUSCPRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)Cl |
Origin of Product |
United States |
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